Compound Description: PF-03716556 is a potent and selective acid pump antagonist investigated for the treatment of gastroesophageal reflux disease. [] It exhibits greater inhibitory activity than revaprazan, a commercially available acid pump antagonist. [] PF-03716556 demonstrates rapid onset of action and superior potency compared to omeprazole, a proton pump inhibitor. []
Relevance: This compound shares the 3,4-dihydro-2H-chromen-4-yl core with N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide. The difference lies in the substituents at the 2-position of the chromene ring (dimethyl in the target compound versus a single methyl in PF-03716556) and the presence of a complex imidazopyridine carboxamide moiety instead of the methylsulfonyl-3-piperidinecarboxamide in the target compound. Understanding the structure-activity relationship of PF-03716556 with its acid pump antagonism could provide insight into how similar modifications affect the biological activity of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide.
Compound Description: BMS-180448 is a cardioselective ATP-sensitive potassium channel opener. [] It exhibits vasorelaxant activity in rat aorta by blocking extracellular calcium influx, activating adenylate cyclase, and stimulating the nitric oxide pathway. []
Relevance: BMS-180448, like N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide, possesses a 2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl core structure. The primary difference resides in the substituents at the 3-position (hydroxy in BMS-180448) and 6-position (cyano) of the chromene ring and the presence of a substituted guanidine group instead of the methylsulfonyl-3-piperidinecarboxamide found in the target compound. Studying how BMS-180448 interacts with potassium channels can offer valuable insights into how structural variations within the benzopyran scaffold influence biological activity.
Compound Description: MK-5596 acts as a novel cannabinoid-1 receptor (CB1R) inverse agonist for obesity treatment. [] It displays high selectivity for CB1R, reducing both body weight and food intake in diet-induced obese rats. []
Compound Description: Compound 18 is a potent histone deacetylase (HDAC) class III inhibitor, specifically targeting sirtuins 1 and 2 (SIRT1/2) [] It exhibits antiproliferative activity against various cancer cell lines, including gliomas, and induces senescence. []
Relevance: Compound 18 and N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide share the 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran core structure. The key difference lies in the substitution at the 6-position (tert-butoxycarbonylamino in Compound 18) and the presence of a cyanophenyl urea group instead of the methylsulfonyl-3-piperidinecarboxamide found in the target compound. Exploring the structure-activity relationship of Compound 18 as an HDAC inhibitor could contribute to understanding how modifications to the benzopyran scaffold affect the biological activity of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide.
Compound Description: This benzoxazine derivative exhibits high affinity for 5-HT3 receptors (Ki = 0.019 nM) and displays long-lasting antagonistic activity against the von Bezold-Jarisch reflex in rats. [] The 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety in this compound adopts a boat-chair conformation, which contributes to its long-lasting effect. []
Relevance: While not a direct chromene derivative, this compound falls under the broader category of benzoxazines, sharing structural similarities with N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide. Both compounds feature a six-membered heterocyclic ring fused to a benzene ring, with a carboxamide group linked to the heterocycle. Studying the structure-activity relationship of this potent 5-HT3 receptor antagonist could contribute to a better understanding of how variations within the fused ring system, including the benzopyran scaffold in the target compound, influence its biological activity.
Compound Description: YM934 is a potent potassium channel activator that demonstrates a stronger oral antihypertensive effect than cromakalim in spontaneously hypertensive rats. [] It is a 3,4-dihydro-2H-1,4-benzoxazine derivative. []
Relevance: Similar to N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide, YM934 contains a 2,2-dimethyl-3,4-dihydro-2H-benzoxazine core. The difference lies in the substitution at the 6-position (nitro group in YM934) and the presence of a pyridine N-oxide moiety instead of the methylsulfonyl-3-piperidinecarboxamide in the target compound. YM934's interaction with potassium channels provides a relevant example of how structural modifications to the benzoxazine scaffold, also present in the target compound, can modulate biological activity.
Compound Description: This group of compounds was synthesized and their pharmacological activity was evaluated in rats, specifically focusing on the uterus, aorta, and pancreatic β-cells. []
Relevance: This class of compounds directly incorporates the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran moiety present in N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide. The main difference lies in the presence of a 4H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide substituent. Investigating these compounds provides valuable information on the biological activity associated with the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran scaffold when combined with various benzothiadiazine substituents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.